
5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK-J4 and is an inhibitor of the histone demethylase enzyme JMJD3.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves the inhibition of the histone demethylase enzyme JMJD3. This enzyme plays a crucial role in the regulation of various cellular processes by removing methyl groups from histone proteins, which affect gene expression. Inhibition of this enzyme by GSK-J4 leads to the accumulation of methylated histones, which results in the repression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the expression of various pro-inflammatory genes, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. This compound has also been shown to have anti-tumor properties and has potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
The use of 5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments has several advantages and limitations. One of the main advantages is its potent inhibitory activity against the histone demethylase enzyme JMJD3, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, its use in lab experiments is limited due to its high cost and limited availability.
Future Directions
There are several future directions for the research on 5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide. One of the main directions is to explore its potential applications in the treatment of various inflammatory diseases and cancer. Further studies are also needed to elucidate its mechanism of action and to identify potential targets for its therapeutic applications. Additionally, the development of more cost-effective synthesis methods and the optimization of its pharmacokinetic properties are also important areas of future research.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent inhibitory activity against the histone demethylase enzyme JMJD3 makes it a valuable tool for studying the role of this enzyme in various cellular processes. Its potential applications in the treatment of inflammatory diseases and cancer make it a promising therapeutic agent. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves the reaction of tert-butyl 4-methoxybenzenesulfonate with 3-pyridinemethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-bromosuccinimide to yield the final product.
Scientific Research Applications
5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been widely used in scientific research due to its potential applications in various fields. It has been found to be a potent inhibitor of the histone demethylase enzyme JMJD3, which plays a crucial role in various cellular processes such as differentiation, inflammation, and immune response. This compound has been shown to inhibit the expression of various pro-inflammatory genes and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
5-tert-butyl-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-17(2,3)14-7-8-15(22-4)16(10-14)23(20,21)19-12-13-6-5-9-18-11-13/h5-11,19H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLWBYRUJSPYBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

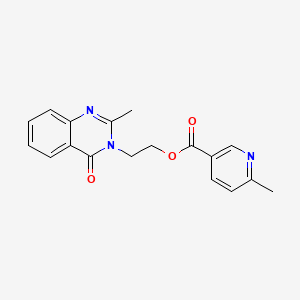
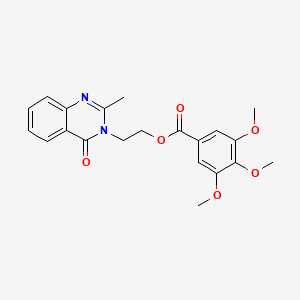
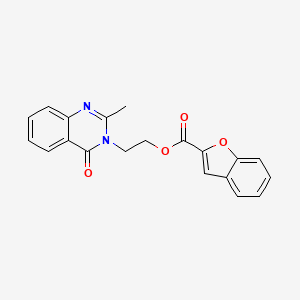

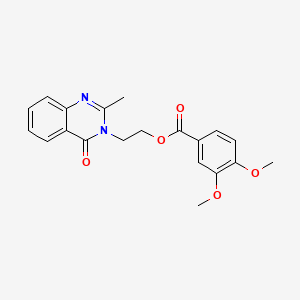

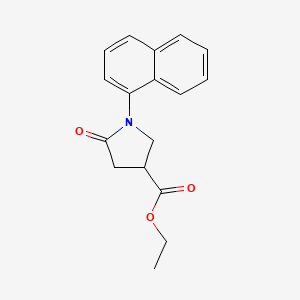
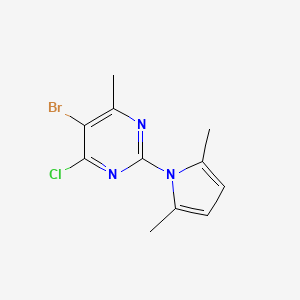
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604154.png)
![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604155.png)
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604156.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604157.png)
![N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604159.png)
![3-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B604164.png)